molecular formula C11H9N5 B127643 2,6-Bis(1H-2-imidazolyl)pyridine CAS No. 151674-75-8

2,6-Bis(1H-2-imidazolyl)pyridine

Cat. No. B127643
M. Wt: 211.22 g/mol
InChI Key: QRXXESJEYWZJDT-UHFFFAOYSA-N
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Description

2,6-Bis(1H-2-imidazolyl)pyridine is a chemical compound with the molecular formula C11H9N5 . It is a tridentate nitrogen donor ligand and has been used in various chemical and biological applications .


Synthesis Analysis

The synthesis of 2,6-Bis(1H-2-imidazolyl)pyridine-related compounds has been reported in the literature. For example, the reaction of pyridine-2,6-dicarbaldehyde with hexane-3,4-dione and ammonium acetate affords 2,6-bis(4,5-diethyl-1H-imidazol-2-yl)pyridine .


Molecular Structure Analysis

The molecular structure of 2,6-Bis(1H-2-imidazolyl)pyridine has been studied using various spectroscopy methods, including UV-Vis (diffuse reflectance), infrared, extended X-ray absorption fine structure (EXAFS), and Mössbauer spectroscopy, as well as X-ray diffraction .


Chemical Reactions Analysis

2,6-Bis(1H-2-imidazolyl)pyridine has been used as a ligand in the synthesis of iron(II) chloride complex . It is also reported as an efficient anion receptor providing chemical shift and optical modification based signals for the detection of acetate ions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6-Bis(1H-2-imidazolyl)pyridine include a density of 1.4±0.1 g/cm3, boiling point of 625.0±40.0 °C at 760 mmHg, vapour pressure of 0.0±1.8 mmHg at 25°C, and enthalpy of vaporization of 89.2±3.0 kJ/mol .

Safety And Hazards

The safety data sheet for 2,6-Bis(1H-2-imidazolyl)pyridine suggests that it may cause skin and eye irritation, and may cause respiratory irritation if inhaled . It is recommended to use personal protective equipment and emergency procedures in case of accidental release .

Future Directions

While specific future directions for 2,6-Bis(1H-2-imidazolyl)pyridine are not explicitly mentioned in the retrieved sources, the ongoing research into its potential uses, such as its role in the synthesis of coordination compounds , suggests that there are many possibilities for future exploration in this area.

properties

IUPAC Name

2,6-bis(1H-imidazol-2-yl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N5/c1-2-8(10-12-4-5-13-10)16-9(3-1)11-14-6-7-15-11/h1-7H,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXXESJEYWZJDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)C2=NC=CN2)C3=NC=CN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80477716
Record name Pyridine, 2,6-di-1H-imidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Bis(1H-2-imidazolyl)pyridine

CAS RN

151674-75-8
Record name Pyridine, 2,6-di-1H-imidazol-2-yl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80477716
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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